1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea
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Description
1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.21172409 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. The compound’s inhibition of tyrosine kinases disrupts the signaling through this pathway, which can lead to a decrease in cell proliferation and survival .
Result of Action
The inhibition of tyrosine kinases by this compound disrupts the normal cell signaling processes. This disruption can lead to a decrease in cell proliferation and survival, particularly in cells where the PI3K signaling pathway is active . This makes the compound potentially useful in the treatment of conditions characterized by overactive cell proliferation, such as certain types of cancer .
Properties
IUPAC Name |
1-benzyl-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-24-8-10-25(11-9-24)17-13-18(23-15-22-17)27-12-7-20-19(26)21-14-16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHZXOLZLZVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.